molecular formula C49H75NO13 B018889 Emamectin CAS No. 121124-29-6

Emamectin

Cat. No. B018889
M. Wt: 886.1 g/mol
InChI Key: CXEGAUYXQAKHKJ-COFQVFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Emamectin is a macrocyclic lactone insecticide derived from avermectin, known for its low toxicity to non-target organisms and minimal environmental impact. It plays a significant role in pest management programs, especially for field crops (Ishaaya, Kontsedalov, & Horowitz, 2002).

Synthesis Analysis

  • The synthesis process of Emamectin involves the fermentation of soil microorganisms, particularly Streptomyces avermitilis. This results in the production of avermectin molecules, which are further modified to create Emamectin (Ioriatti et al., 2009).

Molecular Structure Analysis

  • Emamectin's molecular structure is characterized by its macrocyclic lactone ring. This structure is crucial for its mode of action, targeting insect nerve and muscle cells (Xu et al., 2016).

Chemical Reactions and Properties

  • Emamectin interacts with specific receptors in insects, leading to paralysis and death. It persistently activates glutamate-gated chloride channels in invertebrates, while its effects on mammalian ion channels are less pronounced (Xu et al., 2016).

Physical Properties Analysis

  • Emamectin benzoate, a common form of Emamectin, is known for its poor solubility in water and susceptibility to degradation by ultraviolet light. Novel formulations, like solid nanodispersions, have been developed to enhance its physical properties, such as solubility and photostability (Gao et al., 2022).

Chemical Properties Analysis

  • The chemical properties of Emamectin, such as its high efficacy and selective toxicity against insects, make it a valuable tool in integrated pest management. It does not show cross-resistance with other insecticides and is generally safe for non-target organisms (Ioriatti et al., 2009).

Scientific Research Applications

Pesticidal Activity Against Phenacoccus solenopsis

  • Scientific Field: Agriculture, Pest Control
  • Application Summary: Emamectin Benzoate (EMB) is used in nanoformulations to enhance the efficiency, safety, and photostability of pesticides .
  • Methods of Application: Two novel nanoformulations were prepared by loading EMB on cellulose nanocrystals (CNCs) and silicon dioxide nanoparticles (SNPs) as carriers through a freeze-drying method .
  • Results: The LC50 values for EMB + SNPs, EMB + CNCs, and EMB commercial formulation against Phenacoccus solenopsis were 0.01, 0.05, and 0.31 μg/mL, respectively, indicating that both nanoformulations were more effective than the EMB commercial formulation .

Resistance in Tomato Borer Tuta absoluta

  • Scientific Field: Agriculture, Pest Control
  • Application Summary: Emamectin benzoate is used to control the tomato borer Tuta absoluta, a major pest of tomato .
  • Methods of Application: Laboratory selections with emamectin benzoate for eight sequential generations resulted in an increase of the resistance ratio (RR) to 60-fold .
  • Results: The use of known enzyme inhibitors revealed that P450s partially synergized emamectin benzoate resistance, suggesting potential implication of metabolic resistance .

Treatment of Sea-Lice Infestation in Salmon

  • Scientific Field: Aquaculture
  • Application Summary: Emamectin benzoate is used for the treatment of sea-lice infestation in salmon .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results: The specific results or outcomes are not mentioned in the source .

Effects on Gut Microbiota of Spodoptera frugiperda

  • Scientific Field: Entomology, Microbiology
  • Application Summary: Emamectin benzoate and tetrachlorantraniliprole have been studied for their effects on the gut microbiota of Spodoptera frugiperda, an important invasive pest .
  • Methods of Application: The study used 16S rRNA sequencing to characterize the gut microbiota in S. frugiperda larvae exposed to emamectin benzoate or tetrachlorantraniliprole .
  • Results: Exposure to these insecticides significantly altered the composition and diversity of the gastrointestinal microbiota in S. frugiperda .

Control of Corn Earworm

  • Scientific Field: Agriculture, Pest Control
  • Application Summary: Emamectin benzoate is used for the control of corn earworm .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results: The specific results or outcomes are not mentioned in the source .

Control of Field Crop Pests

  • Scientific Field: Agriculture, Pest Control
  • Application Summary: Emamectin benzoate is used for controlling field crop pests .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results: The specific results or outcomes are not mentioned in the source .

Control of Cotton Pests

  • Scientific Field: Agriculture, Pest Control
  • Application Summary: Emamectin benzoate is used for controlling pests in cotton fields .
  • Methods of Application: In field assays, rows of cotton plants were sprayed until run-off with 5 or 25mg AI litre 1 (equivalent to 25gAI ha 1) .
  • Results: The application resulted in a moderate effect against S littoralis larvae and very high potency on H armigera larvae .

Treatment of Sea-Lice Infestation in Aquaculture

  • Scientific Field: Aquaculture
  • Application Summary: Emamectin benzoate is used for the treatment of sea-lice infestation in aquaculture .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results: The results show that although sea lice infestations are reduced following the application of emamectin benzoate, not all treatments are effective. There is evidence of variation across geographical regions and a reduction in efficacy over time .

Safety And Hazards

Emamectin benzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause respiratory failure, hypotension, and coma . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

The development of novel strategies by the use of nanotechnology to control its release rate and improve its stability and sustainability is being explored . This could potentially improve pesticide efficacy and prolong the control effect of Emamectin in the environment .

properties

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H75NO13/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3/b14-13+,28-16+,33-15+/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43-,44+,45-,46+,48+,49+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEGAUYXQAKHKJ-COFQVFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)NC)OC)OC)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H75NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80153164
Record name Emamectin B1A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

886.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

log Kow: 5.9 at pH 9; water solubility: 0.1 mg/L at pH 9, In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/
Record name EMAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.20 at 23 °C /Emamectin benzoate/
Record name EMAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

3.8X10-8 mm Hg at 21 °C /Emamectin benzoate/
Record name EMAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Emamectin benzoate is the 4'-deoxy-4'-epi-methyl-amino benzoate salt of avermectin B1 (abamectin), which is similar structurally to natural fermentation products of Streptomyces avermitilis. Emamectin benzoate is being developed as a newer broad-spectrum insecticide for vegetables and has a very low application rate. The mechanism of action involves stimulation of high-affinity GABA receptors and a consequent increase in membrane chloride ion permeability., Overexpression of P-glycoproteins (Pgps) is assumed to be a principal mechanism of resistance of nematodes and arthropods to macrocyclic lactones. Quantitative RT-PCR (Q-RT-PCR) was used to demonstrate changes in transcription levels of two putative P-glycoprotein genes, designated here as SL0525 and SL-Pgp1, in sea lice (Lepeophtheirus salmonis) following exposure to emamectin benzoate (EMB). Pre-adult L. salmonis were challenged in an EMB bioassay for 24 hr and gene expression was studied from lice surviving EMB concentrations of 0, 10, and 30 ppb. Gene expression was measured using Q-RT-PCR with elongation factor 1 (eEF1alpha) as an internal reference gene. The results show that both target genes, SL0525 and SL-Pgp1, had significantly increased levels of expression with exposure to 10ppb EMB (p=0.11 and p=0.17, respectively) whereas the group exposed to 30 ppb was on the verge of being significant (p=0.053) only in the expression of SL-Pgp1. Gene expression for SL0525 and SL-Pgp1 were increased over five-fold at 10 ppb EMB. Therefore, the upregulation of these target genes may offer protection by increasing Pgp expression when lice are exposed to EMB. Optimized Q-RT-PCR can be used to determine if over-expression of these genes could be the basis for development of resistance in sea lice and thus allow suitable alternative chemotherapeutic options to be assessed., Macrocyclic lactones, including avermectins and milbemycins, are novel parasiticides and insecticides that are produced through fermentation by soil-dwelling microorganisms. Although various macrocyclic lactones may differ in their potency and safety, all of them are believed to share common pharmacologic/toxicologic mechanisms, i.e. leading to paralysis and death of parasites and other target organisms via the activation of a glutamate-gated chloride channel in the invertebrate nerve and muscle cells and/or through the effect on gamma-aminobutyric acid (GABA) receptors. Ivermectin is the first macrocyclic lactone that was released for use in both animals and humans, and has demonstrated both excellent efficacy and high tolerability in the treatment of parasite infestations. Other macrocyclic lactones, such as abamectin, emamectin, and moxidectin were subsequently commercialized and have been used as insecticides and acaricides for crop protection or parasiticides for animal health.
Record name EMAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Emamectin

Color/Form

White to off-white powder, Off-white crystalline powder

CAS RN

121124-29-6, 119791-41-2
Record name Emamectin B1A
Source ChemIDplus
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Record name Emamectin B1A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMAMECTIN B1A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX4GP7848F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EMAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

141-146 °C /Emamectin benzoate/
Record name EMAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,900
Citations
I Ishaaya, S Kontsedalov… - Pest Management …, 2002 - Wiley Online Library
… of emamectin had improved thermal stability and greater water solubility compared with the original hydrochloride salt.3 As such emamectin … the potency of emamectin benzoate under …
Number of citations: 183 onlinelibrary.wiley.com
G Wolterink, P van Kesteren… - Pesticide residues in food …, 2012 - apps.who.int
… Emamectin is structurally similar to abamectin and ivermectin. … Three pesticides were tested: emamectin, abamectin and ivermectin. Only the methods and results for emamectin are …
Number of citations: 12 apps.who.int
TH Yen, JL Lin - Journal of Toxicology: Clinical Toxicology, 2004 - Taylor & Francis
Background: Emamectin benzoate is the 4′‐deoxy‐4′‐epi‐methyl‐amino benzoate salt of avermectin B 1 (abamectin), which is similar structurally to natural fermentation products of …
Number of citations: 59 www.tandfonline.com
S Bravo, S Sevatdal, TE Horsberg - Aquaculture, 2008 - Elsevier
… to emamectin benzoate was studied in 18 salmon farms belonging to four large aquaculture companies in Chile. Emamectin … Sensitivity values, recorded as EC 50 (the emamectin …
Number of citations: 177 www.sciencedirect.com
D Yang, B Cui, C Wang, X Zhao, Z Zeng… - Journal of …, 2017 - hindawi.com
The solid nanodispersion of 15% emamectin benzoate was prepared by the method of solidifying nanoemulsion. The mean particle size and polydispersity index of the solid …
Number of citations: 43 www.hindawi.com
L Zhou, F Luo, X Zhang, Y Jiang, Z Lou, Z Chen - Food chemistry, 2016 - Elsevier
… The dissipation behaviour of emamectin benzoate in tea and its … emamectin benzoate MRLs in tea and provide relevant and useful data on the proper and safe use of emamectin …
Number of citations: 53 www.sciencedirect.com
X Cheng, X Liu, H Wang, X Ji, K Wang, M Wei, K Qiao - PLoS One, 2015 - journals.plos.org
… of emamectin benzoate for management of M. incognita in laboratory, greenhouse and field trials. Laboratory results showed that emamectin … In greenhouse tests, emamectin benzoate …
Number of citations: 50 journals.plos.org
D Hamoutene, M Gagnon, J Davies, A Le, M Black… - Chemosphere, 2023 - Elsevier
Emamectin benzoate (EMB) (4″deoxy- 4″-epi-methylaminoavermectin) is a pesticide developed to control pests on various crops, and in forestry. It is also used in salmon aquaculture …
Number of citations: 3 www.sciencedirect.com
RK Jansson, R Brown, B Cartwright… - Proceedings of the …, 1997 - researchgate.net
… The present paper presents an overview of the potential of emamectin benzoate for control … of emamectin benzoate with two consecutive weekly applications of XenTari, emamectin …
Number of citations: 89 www.researchgate.net
SA Shad, AH Sayyed, MA Saleem - Pest Management Science, 2010 - Wiley Online Library
BACKGROUND: Spodoptera litura (F.) is a cosmopolitan pest that has developed resistance to several insecticides. The aim of the present study was to establish whether an emamectin…
Number of citations: 104 onlinelibrary.wiley.com

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